molecular formula C12H11N3 B2526713 N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine CAS No. 848142-03-0

N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine

Cat. No. B2526713
CAS RN: 848142-03-0
M. Wt: 197.241
InChI Key: KALDJMVBXSDADO-OQLLNIDSSA-N
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Description

N3-[(1E)-phenylmethylene]pyridine-2,3-diamine is a chemical compound with the molecular formula C12H11N3 . It has a molecular weight of 197.241.


Synthesis Analysis

The synthesis of pyridine derivatives like N3-[(1E)-phenylmethylene]pyridine-2,3-diamine can involve the addition of Grignard reagents to pyridine N-oxides in THF at room temperature . Subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine is derived from its molecular formula, C12H11N3 .


Chemical Reactions Analysis

Pyridine derivatives can participate in a variety of chemical reactions. For instance, they can be involved in the Knoevenagel Condensation, where an enol intermediate is formed initially. This enol reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine include its molecular formula, C12H11N3, and its molecular weight, 197.241 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Pyridine derivatives play a crucial role in drug discovery due to their prevalence in FDA-approved drugs. The compound’s structural core, with its pyridine ring, offers opportunities for designing novel pharmaceutical agents. Researchers explore its potential as a scaffold for developing kinase inhibitors, antiviral drugs, and other therapeutics .

PLK4 Inhibition for Cancer Treatment

Serine/threonine protein kinase PLK4 regulates centriole duplication, essential for genome integrity. Overexpression of PLK4 occurs in various cancers, making it an attractive anticancer target. Recent studies have identified aminopyrimidine-based compounds as potent PLK4 inhibitors. Compound 8h, with an aminopyrimidine core, exhibits high PLK4 inhibitory activity and antiproliferative effects against breast cancer cells .

Anti-Inflammatory Properties

Certain pyridine-containing compounds demonstrate anti-inflammatory activity. For instance, compounds bearing a C-3-pyridine-3-yl moiety exhibit good anti-inflammatory efficiency in animal models .

Selective COX-2 Inhibition

Researchers have designed novel 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines as potential COX-2 inhibitors. These compounds aim to reduce adverse effects associated with COX-2 inhibition, positioning them in medicinal chemistry for anti-inflammatory drug development .

Synthesis of Thieno[2,3-d]pyrimidin-4-amine Derivatives

N-pyridine-substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives have been synthesized. These compounds hold promise for various applications, including antimicrobial activity .

Catalysis and Organic Synthesis

Pyridine derivatives often serve as ligands for transition metals and catalysts in organic reactions. Their electron-poor nature and nitrogen coordination power make them valuable in sustainable C–H functionalization chemistry .

Safety and Hazards

The safety and hazards of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine are not explicitly mentioned in the retrieved sources .

Future Directions

The future directions of research on N3-[(1E)-phenylmethylene]pyridine-2,3-diamine are not explicitly mentioned in the retrieved sources .

properties

IUPAC Name

3-(benzylideneamino)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-9H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALDJMVBXSDADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine

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